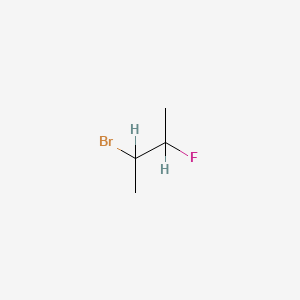
Butane, 2-bromo-3-fluoro-, (R*,R*)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane, 2-bromo-3-fluoro-, (R*,R*)- is an organic compound with the molecular formula C₄H₈BrF It belongs to the class of alkyl halides, which are characterized by the presence of halogen atoms (bromine and fluorine in this case) attached to an alkane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2-bromo-3-fluoro-, (R*,R*)- typically involves the halogenation of butane derivatives. One common method is the bromofluorination of 2-butene, where 2-butene is treated with bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, the production of Butane, 2-bromo-3-fluoro-, (R*,R*)- may involve continuous flow reactors to ensure efficient and consistent halogenation. The process is optimized to achieve high yields and purity of the desired stereoisomer. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Butane, 2-bromo-3-fluoro-, (R*,R*)- undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of substituted butane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes, such as 2-butene.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and ammonia are commonly used.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes like 2-butene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
Butane, 2-bromo-3-fluoro-, (R*,R*)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butane, 2-bromo-3-fluoro-, (R*,R*)- involves its interaction with nucleophiles and bases in various chemical reactions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of a double bond and the release of a halide ion. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Butane, 2-bromo-3-fluoro-, (R*,R*)- can be compared with other similar compounds, such as:
2-Bromobutane: Lacks the fluorine atom and has different reactivity and stereochemistry.
2-Fluorobutane: Lacks the bromine atom and exhibits different chemical behavior.
2-Chlorobutane: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.
The uniqueness of Butane, 2-bromo-3-fluoro-, (R*,R*)- lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
57302-16-6 |
|---|---|
Molecular Formula |
C4H8BrF |
Molecular Weight |
155.01 g/mol |
IUPAC Name |
2-bromo-3-fluorobutane |
InChI |
InChI=1S/C4H8BrF/c1-3(5)4(2)6/h3-4H,1-2H3 |
InChI Key |
MVQSVOOVCVGPJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















